L-Glutamine-5-13C Hydrochloride
Description
Strategic Rationale for L-Glutamine-5-13C Hydrochloride as a Key Metabolic Probe
Glutamine is a critical amino acid that plays a central role in the metabolism of highly proliferating cells, including cancer cells. nih.govnih.govnih.gov It serves as a major source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and other macromolecules, and it contributes significantly to energy production. nih.govresearchgate.net Given its importance, tracing glutamine metabolism provides invaluable insights into the metabolic reprogramming that often accompanies diseases like cancer. nih.govnih.gov
This compound is a specifically designed tracer where the carbon atom at the 5-position of the glutamine molecule is replaced with a ¹³C isotope. This specific labeling is strategically important for several reasons:
Tracing Entry into the TCA Cycle: Glutamine enters the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, after being converted to glutamate (B1630785) and then to α-ketoglutarate. nih.gov The use of [5-¹³C]glutamine allows researchers to track the fate of the C5 carbon as it moves through the TCA cycle. nih.gov
Distinguishing Metabolic Pathways: The position of the label is key to differentiating between oxidative and reductive metabolic pathways. For example, in the context of lipid synthesis, the ¹³C label from [5-¹³C]glutamine can be incorporated into acetyl-CoA and subsequently fatty acids only through reductive carboxylation, a pathway often upregulated in cancer cells. nih.gov This allows for the quantification of this specific metabolic route. nih.gov
Investigating Glutaminolysis: The conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (B10826351), is a key step in glutamine metabolism. nih.govresearchgate.net Studies using [5-¹³C]glutamine have been instrumental in monitoring this reaction in real-time, providing a biomarker for the activity of glutaminase. nih.govresearchgate.net
The following table illustrates the application of this compound in tracing metabolic pathways in cancer cells.
| Tracer | Key Metabolic Pathway Investigated | Downstream Labeled Metabolites | Research Focus |
| This compound | Reductive Carboxylation | Citrate (B86180), Acetyl-CoA, Fatty Acids | Quantifying the contribution of glutamine to lipid synthesis. nih.gov |
| This compound | Glutaminolysis | Glutamate | Monitoring glutaminase activity and its inhibition. nih.govresearchgate.net |
| This compound | TCA Cycle Anaplerosis | α-Ketoglutarate, Succinate | Understanding how glutamine replenishes TCA cycle intermediates. youtube.com |
Historical Development and Evolution of 13C Tracing Methodologies in Biological Systems
The use of isotopes as tracers in biological research has a rich history that dates back to the early 20th century. nih.govnih.gov The initial concept of using isotopes to follow the fate of molecules was pioneered by scientists like Frederick Soddy and Ernest Rutherford. researchgate.net In the 1930s, Rudolph Schoenheimer conducted seminal experiments using deuterium-labeled fatty acids to demonstrate the dynamic state of body constituents, challenging the prevailing view of a static metabolism. youtube.com The incorporation of the stable isotope of carbon, ¹³C, into biological compounds soon followed, opening up new avenues for metabolic investigation. nih.gov
The evolution of ¹³C tracing methodologies has been intrinsically linked to advancements in analytical instrumentation, particularly mass spectrometry (MS). nih.govnih.gov
Early Stages (1940s-1960s): The first isotope ratio mass spectrometers were developed in the 1940s and 1950s, enabling the measurement of stable isotope ratios. youtube.com Early studies were often laborious, involving complex sample preparation and custom-built instruments. lincoln.ac.uk
The Rise of GC-MS (1960s-1980s): The coupling of gas chromatography (GC) with mass spectrometry (GC-MS) in the late 1960s and 1970s was a major breakthrough. nih.gov This technology allowed for the separation and analysis of complex mixtures of metabolites, making stable isotope tracing more accessible and bringing it to the forefront of physiological and clinical research. nih.govacs.org
Modern Era (1990s-Present): The development of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) has further revolutionized the field. nih.govnih.gov These techniques offer high sensitivity and resolution, enabling the detection and quantification of a wide array of labeled metabolites in complex biological samples. springernature.comnih.gov The advent of high-resolution mass spectrometry can even distinguish between metabolites with very similar masses, a crucial capability for resolving complex labeling patterns. nih.gov Concurrently, the development of sophisticated software and computational models has allowed for more precise calculations of metabolic fluxes. nih.govnih.gov
These technological advancements have transformed ¹³C tracing from a specialized technique into a widely used tool for understanding cellular metabolism in both health and disease. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H11ClN2O3 |
|---|---|
Molecular Weight |
183.60 g/mol |
IUPAC Name |
(2S)-2,5-diamino-5-oxo(513C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1/i4+1; |
InChI Key |
SNNIXEGBYLWWHH-QYHRGCGZSA-N |
Isomeric SMILES |
C(C[13C](=O)N)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Advanced Methodologies for L Glutamine 5 13c Hydrochloride Tracing Experiments
Design Paradigms for 13C L-Glutamine-5-13C Hydrochloride Tracing Studies
Stable isotope tracing using L-glutamine labeled with carbon-13 (¹³C), such as L-Glutamine-5-¹³C Hydrochloride, is a powerful technique to delineate the metabolic fate of glutamine in various biological systems. The experimental design is critical for obtaining meaningful data and accurately interpreting metabolic fluxes. Key considerations include the choice of the specific ¹³C glutamine tracer, the biological system under investigation, and the analytical methods used to measure isotopic enrichment in downstream metabolites.
The selection of the isotopic tracer itself is a crucial first step. While uniformly labeled glutamine ([U-¹³C₅]glutamine) provides a comprehensive overview of glutamine's contribution to the tricarboxylic acid (TCA) cycle and lipogenesis, partially labeled tracers like [5-¹³C]glutamine are instrumental in dissecting specific pathways such as reductive carboxylation. nih.gov For instance, [5-¹³C]glutamine can transfer a single ¹³C atom to acetyl-CoA and fatty acids exclusively through reductive carboxylation, a pathway of interest in certain cancer cells. nih.gov
In Vitro Cellular System Applications (e.g., Immortalized Cell Lines, Primary Cell Cultures)
In vitro cell culture systems, including immortalized cell lines and primary cell cultures, are fundamental tools for ¹³C glutamine tracing studies. These systems offer a controlled environment to investigate cellular metabolism with high reproducibility.
Experimental Setup: Typically, cells are cultured in specialized media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, that are devoid of the unlabeled substrate of interest (in this case, glutamine). nih.gov This basal medium is then supplemented with the ¹³C-labeled glutamine tracer. nih.gov To minimize interference from unspecified small molecules in serum, dialyzed fetal bovine serum (FBS) is commonly used. nih.gov
Tracing and Analysis: After a period of incubation with the labeled glutamine, which can range from hours to days depending on the experimental goals, cellular metabolites are extracted. nih.govresearchgate.net The isotopic enrichment in various metabolites is then quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net This allows researchers to trace the path of the ¹³C atoms from glutamine into other molecules.
Research Findings: Studies using cell lines have provided significant insights into glutamine metabolism. For example, in human glioblastoma (GBM) cells, ¹³C-glutamine tracing coupled with LC-MS/MS has been used to investigate the synthesis of polar metabolites and long-chain fatty acids. researchgate.net In colorectal cancer cells adapted to an acidic microenvironment, tracing experiments revealed a reliance on glutamine for generating acetyl-CoA. In various cancer cell lines, [U-¹³C₅]glutamine tracing has demonstrated that glutamine is a major fuel for the TCA cycle. researchgate.net For instance, in SFD iRPE cells, M5 glutamine was shown to be metabolized to M5 glutamate (B1630785), which then enters the TCA cycle to produce M4 intermediates like fumarate. researchgate.net
Table 1: In Vitro Tracing of L-Glutamine-5-¹³C in Different Cell Lines
| Cell Line | Key Finding | Reference |
| Human Glioblastoma (GBM) | Elucidated the role of glutamine in the production of polar metabolites and long-chain fatty acids. | researchgate.net |
| Colorectal Cancer Cells | Showed reliance on glutamine for acetyl-CoA generation in an acidic microenvironment. | |
| SFD iRPE Cells | Demonstrated the conversion of M5 glutamine to M5 glutamate and its entry into the TCA cycle, producing M4 intermediates. | researchgate.net |
Ex Vivo Organ Perfusion and Tissue Slice Methodologies
Ex vivo systems, such as organ perfusion and tissue slice cultures, bridge the gap between in vitro and in vivo studies by maintaining the three-dimensional tissue architecture and cellular heterogeneity. nih.gov
Organ Perfusion: Normothermic ex vivo lung perfusion (EVLP) is a prime example of this methodology. nih.govnih.gov In this technique, a donor lung is placed in a specialized chamber and perfused with a solution, often Steen solution, that can be modified with nutrients like L-alanyl-L-glutamine. nih.govresearchgate.net This allows for the assessment and reconditioning of the organ outside the body. nih.gov While direct tracing with L-Glutamine-5-¹³C Hydrochloride in this specific context is not extensively detailed in the provided results, the platform is well-suited for such metabolic studies.
Tissue Slices: Freshly resected tissue slices can be maintained in culture media supplemented with stable isotope-enriched nutrients like ¹³C₆-glucose or ¹³C₅, ¹⁵N₂-glutamine. nih.gov This approach allows for the study of tissue-specific metabolism while eliminating systemic influences. nih.gov These slices remain viable for at least 24 hours, providing a window to assess metabolic responses to various stimuli or therapeutic agents. nih.gov
Research Findings: Studies using ex vivo models have demonstrated their utility. For example, adding L-alanyl-L-glutamine to the perfusate in a porcine EVLP model improved lung function and preserved tissue structure. researchgate.net In tissue slice studies, the enhanced production of ¹³C-labeled metabolites like lactate (B86563) in cancerous tissue compared to non-cancerous tissue from the same organ highlights metabolic reprogramming in tumors. nih.gov
In Vivo Animal Model Applications for Systemic and Organ-Specific Metabolism
In vivo animal models are the gold standard for studying metabolism in the context of a whole organism, accounting for complex intercellular and inter-organ interactions. nih.govnih.gov
Experimental Approach: In these studies, ¹³C-labeled glutamine is administered to the animal, often through intravenous infusion. nih.govnih.gov After a specific duration, tissues and biofluids are collected, and metabolites are extracted for isotopic analysis. nih.gov This allows for the investigation of both systemic metabolism and organ-specific metabolic pathways. nih.govnih.gov
Research Findings: In vivo tracing with [U-¹³C₅]glutamine in mice has revealed crucial metabolic pathways. For example, in a mouse model of Listeria monocytogenes infection, infusion of ¹³C-glutamine demonstrated that CD8+ T effector cells heavily rely on glutamine for anaplerosis in the TCA cycle to support ATP production and de novo pyrimidine (B1678525) synthesis. nih.govnih.gov These studies have also shown that the fuel preference of these immune cells can change over the course of an infection. nih.govnih.gov In another study, infusion of [U-¹³C₅]glutamine in mice was used to characterize cerebral glutamine uptake and its implications for metabolic modeling. nih.gov
Table 2: In Vivo Tracing of L-Glutamine-5-¹³C in Animal Models
| Animal Model | Key Finding | Reference |
| Listeria monocytogenes-infected mice | CD8+ T effector cells utilize glutamine for TCA cycle anaplerosis, ATP production, and pyrimidine synthesis. | nih.govnih.gov |
| Mice (Cerebral Metabolism) | Characterized the influx of glutamine from the blood to the brain and its contribution to neurotransmitter synthesis. | nih.gov |
| Sarcoma-bearing mice | Revealed extensive recycling of endogenous CO₂ in vivo, impacting the labeling patterns of TCA cycle intermediates. | biorxiv.org |
Non-Steady State Metabolic Flux Analysis Approaches Using this compound
While steady-state metabolic flux analysis (MFA) is a powerful tool, it is not always feasible or desirable, particularly when studying dynamic metabolic changes. Isotopically non-stationary MFA (INST-MFA) has emerged as a valuable alternative that analyzes the transient labeling dynamics of metabolites before isotopic steady state is reached.
Principles of INST-MFA: INST-MFA captures the time-dependent changes in isotopic labeling patterns of intracellular metabolites. This approach can provide more detailed information about metabolic fluxes compared to steady-state MFA, especially for pathways with slow turnover rates.
Applications and Advantages: INST-MFA has been successfully applied to study metabolic reprogramming in various cell types. For example, in a study of Myc-induced metabolic changes in B-cells, ¹³C INST-MFA was found to be a more effective strategy for flux determination compared to steady-state approaches, offering improved precision in flux estimates. vanderbilt.edu The inclusion of transient isotopomer measurements provides inherent flux information that is not available from steady-state data alone. vanderbilt.edu This approach is particularly powerful for identifying critical metabolic nodes that could be targeted for therapeutic intervention in diseases like cancer. vanderbilt.edu
Sophisticated Analytical Techniques for L Glutamine 5 13c Hydrochloride Derived Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Profiling
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structural and chemical environment of atomic nuclei. In the context of metabolic studies using L-Glutamine-5-¹³C Hydrochloride, NMR is invaluable for identifying the precise location of the ¹³C label in metabolites, thereby elucidating metabolic pathways.
High-Resolution ¹³C NMR for Positional Isotopomer Analysis
High-resolution ¹³C NMR spectroscopy is a primary tool for the analysis of positional isotopomers, which are molecules that differ only in the position of isotopic atoms. When L-Glutamine-5-¹³C is metabolized, the ¹³C label can be incorporated into various positions within downstream molecules. High-resolution ¹³C NMR can distinguish these different isotopomers by detecting the unique chemical shift of the ¹³C nucleus at each specific carbon position. nih.gov
For instance, the metabolism of L-Glutamine-5-¹³C can lead to the labeling of different carbons in the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate, and subsequently other TCA cycle intermediates and related amino acids. The precise location of the ¹³C signal in the NMR spectrum of a metabolite like glutamate (B1630785) reveals the specific enzymatic reactions that have occurred. This positional information is crucial for differentiating between metabolic pathways such as oxidative versus reductive carboxylation. nih.govresearchgate.net
Multidimensional Heteronuclear NMR Experiments (e.g., ¹H-¹³C HSQC, HMBC)
Multidimensional NMR experiments, particularly two-dimensional (2D) heteronuclear experiments, provide enhanced resolution and more detailed structural information compared to one-dimensional (1D) techniques.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is used to establish long-range correlations between protons and carbons that are separated by two or three bonds. This is instrumental in piecing together the carbon skeleton of a metabolite and confirming the position of the ¹³C label, especially when a carbon atom is not directly bonded to a proton (e.g., quaternary carbons or carbonyl groups).
By combining these multidimensional techniques, a comprehensive picture of the metabolic products of L-Glutamine-5-¹³C can be constructed, providing unambiguous identification of labeled metabolites and the specific sites of isotopic incorporation.
Quantitative Deconvolution of ¹³C Spin-Spin Coupling Patterns
The presence of a ¹³C nucleus can influence the NMR signal of adjacent nuclei through a phenomenon known as spin-spin coupling, or J-coupling. This results in the splitting of NMR signals into multiplets. The analysis of these coupling patterns provides valuable information about the connectivity of atoms within a molecule.
In the context of ¹³C isotopomer analysis, the presence of a ¹³C-¹³C coupling indicates that two adjacent carbon atoms are both labeled with the ¹³C isotope. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei. For instance, one-bond couplings (¹JCC) are typically much larger than two- or three-bond couplings (²JCC, ³JCC).
Mass Spectrometry (MS) Platforms in ¹³C L-Glutamine-5-¹³C Hydrochloride Tracing
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In metabolic tracing studies, MS is used to determine the mass isotopologue distribution (MID) of metabolites, which reflects the number of ¹³C atoms incorporated into each molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Primary Metabolites
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable small molecules, making it well-suited for the study of primary metabolites such as amino acids, organic acids, and sugars. nih.gov To make these often non-volatile compounds amenable to GC analysis, they must first be chemically modified through a process called derivatization. nih.govdkfz.de This process increases their volatility and thermal stability. dkfz.de
In a typical workflow for analyzing metabolites from L-Glutamine-5-¹³C tracing experiments, cell or tissue extracts are derivatized and then injected into the GC-MS system. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.
The incorporation of ¹³C from L-Glutamine-5-¹³C into a metabolite will result in an increase in its mass. For example, a metabolite that has incorporated one ¹³C atom will have a mass that is one unit higher than its unlabeled counterpart (M+1). A metabolite with two incorporated ¹³C atoms will be detected as M+2, and so on. By analyzing the distribution of these mass isotopologues, researchers can quantify the extent of ¹³C labeling in each primary metabolite. nih.govdkfz.de
Table 1: Illustrative GC-MS Data for Primary Metabolites Derived from L-Glutamine-5-¹³C
| Metabolite | Unlabeled (M+0) Relative Abundance (%) | M+1 Relative Abundance (%) | M+2 Relative Abundance (%) | M+3 Relative Abundance (%) | M+4 Relative Abundance (%) | M+5 Relative Abundance (%) |
| Glutamate | 5 | 10 | 15 | 20 | 25 | 25 |
| α-Ketoglutarate | 8 | 12 | 18 | 22 | 20 | 20 |
| Succinate | 15 | 20 | 25 | 20 | 15 | 5 |
| Malate (B86768) | 20 | 25 | 30 | 15 | 10 | 0 |
| Aspartate | 25 | 30 | 25 | 15 | 5 | 0 |
This table provides a hypothetical representation of mass isotopologue distributions that could be observed in a GC-MS experiment. The actual distributions will vary depending on the experimental conditions and the biological system under investigation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Non-Volatile Metabolites
LC-MS is a powerful technique for the analysis of a wide range of metabolites, including those that are polar, non-volatile, and thermally labile, which are not suitable for GC-MS analysis. nih.govresearchgate.net This makes LC-MS particularly useful for analyzing a broader spectrum of metabolites in L-Glutamine-5-¹³C tracing studies, such as nucleotides, coenzymes, and larger lipids. bmrb.io
In LC-MS, metabolites are separated based on their interactions with a liquid mobile phase and a solid stationary phase in the liquid chromatograph. The separated compounds are then introduced into the mass spectrometer for detection and quantification of mass isotopologues. Different LC methods, such as hydrophilic interaction liquid chromatography (HILIC), can be employed to effectively separate highly polar metabolites. researchgate.net
LC-MS can be coupled with various mass analyzer technologies, such as triple quadrupole (QqQ) or high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap. pnas.orgnih.gov Targeted approaches using multiple reaction monitoring (MRM) on a QqQ instrument can provide highly sensitive and specific quantification of known metabolites and their isotopologues. nih.gov Untargeted approaches using high-resolution MS allow for the discovery of unexpected labeled metabolites.
Table 2: Representative LC-MS Data for Polar Metabolites from L-Glutamine-5-¹³C Tracing
| Metabolite | Unlabeled (M+0) Fractional Enrichment | M+1 Fractional Enrichment | M+2 Fractional Enrichment | M+3 Fractional Enrichment | M+4 Fractional Enrichment | M+5 Fractional Enrichment |
| Citrate (B86180) | 0.40 | 0.15 | 0.20 | 0.10 | 0.10 | 0.05 |
| Proline | 0.60 | 0.20 | 0.10 | 0.05 | 0.03 | 0.02 |
| UMP | 0.70 | 0.10 | 0.10 | 0.08 | 0.02 | 0.00 |
| Glutathione (B108866) | 0.50 | 0.25 | 0.15 | 0.05 | 0.05 | 0.00 |
This table presents a hypothetical example of fractional enrichment data for polar metabolites. Fractional enrichment is the proportion of a metabolite pool that is labeled with the isotope. The specific values will depend on the biological context.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Abundance
The fundamental principle of IRMS involves converting the sample into a simple gas, such as carbon dioxide (CO₂), which is then ionized. youtube.compnnl.gov These ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio. youtube.comwikipedia.org This separation allows for the precise measurement of the different isotopic forms of the gas, providing a ratio of the heavy isotope (e.g., ¹³C) to the light isotope (e.g., ¹²C). youtube.com
A significant advantage of IRMS is its high precision, which enables the detection of very low levels of isotopic enrichment. pnnl.govnih.gov For instance, a method using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) has been developed to determine ¹³C enrichments in plasma free glutamine as low as 0.06 mol% excess with high precision and low variability. nih.gov This level of sensitivity is crucial when studying metabolic pathways where the incorporation of the labeled carbon from L-Glutamine-5-13C Hydrochloride into other metabolites may be minimal.
The applications of IRMS in metabolic research are extensive. It supports the understanding of molecular mechanisms behind biological processes by determining the chemical and isotopic composition of biomolecules. pnnl.gov Furthermore, it aids in quantifying nutrient and material exchanges within ecosystems. pnnl.gov
Table 1: IRMS Application Data for ¹³C-Labeled Glutamine Studies
High-Resolution Accurate Mass (HRAM) MS for Complex Metabolomics
For the comprehensive analysis of complex mixtures of metabolites, High-Resolution Accurate Mass (HRAM) Mass Spectrometry is an indispensable tool. technologynetworks.comyoutube.com HRAM systems, such as those utilizing Orbitrap technology, are capable of distinguishing between molecules with very similar masses, a critical requirement in metabolomics where many compounds can be isobaric (having the same nominal mass). technologynetworks.comnih.govnih.gov This high resolving power, which can reach up to 1,000,000, allows for confident identification and quantification of metabolites derived from this compound. nih.gov
The key advantage of HRAM-MS in isotope tracing studies is its ability to resolve and accurately measure the masses of different isotopologues—molecules that differ only in their isotopic composition. azolifesciences.com For example, HRAM can differentiate between a metabolite that has incorporated one ¹³C atom from this compound and its unlabeled counterpart. azolifesciences.com This capability is essential for tracking the fate of the labeled carbon through intricate metabolic networks. hilarispublisher.com
HRAM-MS workflows offer high sensitivity, allowing for the detection of metabolites at very low concentrations, and a wide dynamic range, enabling the measurement of both low and high abundance metabolites in the same sample. technologynetworks.comnih.gov When coupled with separation techniques like liquid chromatography, HRAM-MS provides a powerful platform for both targeted and untargeted metabolomics. youtube.com In targeted analysis, specific, known metabolites are quantified, while untargeted approaches aim to identify and quantify as many metabolites as possible in a sample, which can lead to the discovery of novel metabolic pathways or biomarkers. nih.govnih.gov
Research has demonstrated the utility of HRAM-MS in tracing the metabolism of ¹³C-labeled glutamine in various cell types. For instance, studies in cancer cells have used HRAM-MS to monitor the incorporation of ¹³C from glutamine into the tricarboxylic acid (TCA) cycle intermediates like citrate and malate, as well as into amino acids such as aspartate. hilarispublisher.com
Table 2: HRAM-MS Performance in Metabolomics
Chromatographic Separations Preceding Isotopic Detection (e.g., HPLC, GC)
To accurately analyze the complex mixtures of metabolites present in biological samples, mass spectrometry is almost always coupled with a chromatographic separation technique. mdpi.comyoutube.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used to separate individual metabolites before they are introduced into the mass spectrometer for isotopic analysis. mdpi.comyoutube.com The choice between HPLC and GC depends on the physicochemical properties of the metabolites of interest. ucdavis.edu
HPLC is well-suited for the separation of a wide range of compounds, including polar and non-volatile metabolites. nih.govspringernature.com Different HPLC column chemistries, such as reversed-phase, normal-phase, and ion-exchange, provide versatility in separating metabolites based on their polarity, charge, and size. nih.govnih.gov For instance, ion-exchange chromatography has been successfully used for the determination of glutamine. nih.gov In the context of this compound studies, HPLC can separate labeled glutamine from its downstream metabolites like glutamate, aspartate, and TCA cycle intermediates, allowing for their individual isotopic analysis by the mass spectrometer.
GC, on the other hand, is ideal for the analysis of volatile or semi-volatile compounds. ucdavis.edu For non-volatile metabolites like amino acids and organic acids, a derivatization step is often required to make them volatile enough for GC analysis. ucdavis.edu GC offers excellent chromatographic resolution, which is crucial for separating closely related isomers. ucdavis.edu GC coupled with mass spectrometry (GC-MS) has been a workhorse in stable isotope tracing studies for decades, particularly for analyzing metabolites involved in central carbon metabolism. ucdavis.edu Studies using ¹³C-labeled glutamine have employed GC-MS to analyze the isotopic enrichment in various amino acids and hydroxyl acids. ucdavis.edu
The combination of a powerful separation technique with a high-performance mass spectrometer is essential for obtaining high-quality data in metabolomic studies using this compound. This hyphenated approach ensures that individual metabolites are resolved from the complex biological matrix, enabling their accurate identification and the precise measurement of their isotopic labeling patterns. mdpi.comnih.gov
Table 3: Chromatographic Methods for L-Glutamine and Metabolite Analysis
Mechanistic Elucidation of Metabolic Pathways Using L Glutamine 5 13c Hydrochloride
Unraveling Glutamine Anaplerosis and Catabolism
Glutamine is a vital nutrient for many rapidly proliferating cells, serving as a key source of both carbon and nitrogen. nih.govnih.gov The process of glutaminolysis, the catabolism of glutamine, plays a central role in cellular bioenergetics and biosynthesis. L-Glutamine-5-13C Hydrochloride is instrumental in dissecting these pathways, revealing how glutamine contributes to the replenishment of metabolic intermediates and the synthesis of essential molecules. nih.govnih.govnih.gov
Tracing Carbon Flux into the Tricarboxylic Acid (TCA) Cycle
One of the primary metabolic fates of glutamine is its entry into the tricarboxylic acid (TCA) cycle, a fundamental process for energy production and the generation of biosynthetic precursors. nih.govnih.gov Using this compound, researchers can precisely follow the journey of the labeled carbon. The process begins with the conversion of glutamine to glutamate (B1630785), which is then deaminated to form α-ketoglutarate, a key intermediate of the TCA cycle. nih.govpnas.org
The ¹³C label from L-Glutamine-5-13C is retained in α-ketoglutarate and can be subsequently traced through the oxidative (clockwise) reactions of the TCA cycle. This allows for the quantification of glutamine's anaplerotic contribution, which is the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. nih.govnih.gov Studies utilizing this tracer have demonstrated that in certain cell types, such as activated CD8+ T cells, glutamine is a more significant source of carbon for the TCA cycle than glucose. nih.govnih.gov
Furthermore, L-Glutamine-5-13C can also be used to investigate the reductive (counter-clockwise) pathway of the TCA cycle. nih.gov In this pathway, α-ketoglutarate is reductively carboxylated to form isocitrate and then citrate (B86180). Tracing the ¹³C label from L-Glutamine-5-13C into citrate provides a direct measure of this reductive flux, which is particularly important for supplying acetyl-CoA for lipid synthesis in some cancer cells. nih.gov
Table 1: Tracing Glutamine-Derived Carbon in the TCA Cycle using L-Glutamine-5-¹³C
| Metabolite | Labeling Pattern from L-Glutamine-5-¹³C (Oxidative Pathway) | Labeling Pattern from L-Glutamine-5-¹³C (Reductive Pathway) | Metabolic Significance |
|---|---|---|---|
| α-Ketoglutarate | M+1 | M+1 | Entry point of glutamine carbon into the TCA cycle. pnas.org |
| Succinate | M+1 | - | Indicates oxidative flux through the TCA cycle. nih.gov |
| Fumarate | M+1 | - | Intermediate of the oxidative TCA cycle. nih.gov |
| Malate (B86768) | M+1 | - | Intermediate of the oxidative TCA cycle. nih.govnih.gov |
| Citrate | - | M+1 | Indicates reductive carboxylation of α-ketoglutarate. nih.gov |
Pathways of Glutamine-Derived Pyrimidine (B1678525) and Purine (B94841) Biosynthesis
Glutamine is a crucial nitrogen donor for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. nih.govresearchgate.net this compound, while primarily a carbon tracer, can indirectly provide insights into these pathways by tracing the carbon skeletons of precursor molecules derived from glutamine metabolism.
Specifically, the carbon from glutamine can be incorporated into aspartate via the TCA cycle. nih.govnih.gov Aspartate is a key precursor for the synthesis of pyrimidine rings. By tracing the ¹³C label from L-Glutamine-5-13C into aspartate and subsequently into pyrimidine nucleotides, researchers can quantify the contribution of glutamine to pyrimidine biosynthesis. nih.govnih.gov Studies in activated CD8+ T cells have shown that glutamine-derived carbon is significantly enriched in aspartate, highlighting its importance for pyrimidine synthesis in these highly proliferative cells. nih.govnih.gov
For purine synthesis, glutamine provides nitrogen atoms, but its carbon backbone also contributes to the synthesis of glycine (B1666218) and formate, which are essential for the formation of the purine ring. The carbon from L-Glutamine-5-13C can enter these one-carbon metabolic pathways, as discussed in the next section, and its incorporation into purine nucleotides can be traced.
Role of Glutamine in One-Carbon Metabolism
One-carbon metabolism refers to a network of biochemical reactions that transfer one-carbon units, such as methyl, formyl, and methylene (B1212753) groups. These reactions are essential for the synthesis of nucleotides, amino acids, and other critical biomolecules. Glutamine plays a significant role in fueling one-carbon metabolism.
The carbon from L-Glutamine-5-13C, after entering the TCA cycle, can be channeled into serine biosynthesis. Serine is a major donor of one-carbon units to the folate cycle. By tracing the ¹³C label from L-Glutamine-5-13C into serine and then into downstream products of one-carbon metabolism, such as purines and thymidylate, the contribution of glutamine to these pathways can be elucidated.
Interplay of this compound with Glucose and Lipid Metabolic Networks
The metabolic pathways of glutamine are intricately connected with those of other major nutrients, particularly glucose and lipids. This compound serves as a powerful tool to investigate these metabolic interactions, revealing how cells coordinate the utilization of different fuel sources. nih.govisotope.comatu.ie
Glucogenic and Ketogenic Fates of Glutamine Carbon
The carbon skeleton of glutamine can be used for the synthesis of glucose (gluconeogenesis) or ketone bodies (ketogenesis). By tracing the ¹³C label from L-Glutamine-5-13C, researchers can determine the extent to which glutamine contributes to these pathways under different physiological conditions.
In gluconeogenesis, the labeled carbon from glutamine enters the TCA cycle and is converted to oxaloacetate, which can then exit the mitochondria to be used for glucose synthesis. The appearance of the ¹³C label in glucose provides a direct measure of glutamine's glucogenic potential.
Conversely, under conditions of high energy demand and limited glucose availability, the carbon from glutamine can be used to produce ketone bodies. The acetyl-CoA derived from glutamine metabolism can be converted into acetoacetate (B1235776) and β-hydroxybutyrate. Tracing the ¹³C label into these ketone bodies reveals the ketogenic fate of glutamine carbon.
De Novo Lipogenesis from Glutamine-Derived Precursors
De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a critical process for cell growth and membrane biosynthesis. Glutamine is a significant carbon source for this pathway, particularly in cancer cells. nih.govnih.gov this compound is an invaluable tracer for quantifying the contribution of glutamine to fatty acid synthesis.
The primary route for glutamine-derived carbon to enter lipogenesis is through reductive carboxylation. nih.gov As previously mentioned, L-Glutamine-5-13C is used to trace the conversion of α-ketoglutarate to citrate. This citrate can then be exported from the mitochondria to the cytosol, where it is cleaved to generate acetyl-CoA, the fundamental building block for fatty acid synthesis. By measuring the incorporation of the ¹³C label into fatty acids like palmitate, researchers can quantify the flux of glutamine carbon into the lipid pool. nih.govnih.gov Studies have shown that in some cancer cells, the reductive carboxylation of glutamine is the dominant pathway for providing carbon for de novo lipogenesis. nih.gov
Table 2: Research Findings on Glutamine-Derived De Novo Lipogenesis using ¹³C Tracers
| Cell Type/Condition | ¹³C-Glutamine Tracer Used | Key Finding | Reference |
|---|---|---|---|
| Cancer Cells (under hypoxia) | [5-¹³C]glutamine | Reductive carboxylation is the major pathway for glutamine-derived lipogenesis. | nih.gov |
| Human Glioblastoma (GBM) cells | ¹³C-glutamine | Glutamine-derived ammonia (B1221849) activates lipid synthesis. | nih.gov |
Investigation of Amino Acid Transamination and Nitrogen Cycling
L-Glutamine is a central hub in nitrogen metabolism, acting as a primary nitrogen donor for the synthesis of other non-essential amino acids and nucleotides. The use of this compound allows researchers to meticulously follow the transfer of glutamine's carbon skeleton and, by inference, its nitrogen atoms through transamination reactions.
Transamination is a critical process where an amino group from one molecule (like glutamate, derived from glutamine) is transferred to a keto-acid, forming a new amino acid. This allows cells to maintain a balanced pool of amino acids required for protein synthesis and other functions. When this compound is introduced into a biological system, the first major step is its conversion to L-Glutamate-5-13C by the enzyme glutaminase (B10826351). researchgate.net This labeled glutamate can then donate its amino group. However, the real power of the tracer is in tracking the carbon backbone. The resulting α-ketoglutarate-5-13C can enter the Tricarboxylic Acid (TCA) cycle, and its labeled carbon can be traced into other TCA cycle intermediates and the amino acids derived from them, such as aspartate.
Research findings from in vivo studies using 13C-labeled glutamine in mouse models have demonstrated its critical role as a fuel for immune cells. nih.gov For instance, in activated CD8+ T effector cells, carbon from infused U-[13C]glutamine was found to be heavily incorporated into TCA cycle intermediates like α-ketoglutarate, fumarate, and succinate, as well as TCA cycle-derived amino acids such as glutamate and aspartate. nih.gov This highlights that glutamine, not just glucose, is a major source for replenishing the TCA cycle (a process known as anaplerosis) and for providing the building blocks for other amino acids. nih.gov
The following table summarizes the observed labeling pattern in key amino acids derived from glutamine metabolism, illustrating the flow of carbon and associated nitrogen.
| Metabolite | Labeled Precursor | Key Metabolic Process | Research Observation |
| L-Glutamate | L-Glutamine-5-13C | Glutaminolysis | Direct conversion via glutaminase, showing high 13C enrichment. researchgate.net |
| Aspartate | L-Glutamine-5-13C | Transamination & TCA Cycle | 13C from glutamine is incorporated into oxaloacetate within the TCA cycle, which is then converted to aspartate via transamination. nih.gov |
| Proline | L-Glutamine-5-13C | Amino Acid Synthesis | In certain cells, glutamate derived from glutamine can be converted to proline, carrying the 13C label. nih.gov |
| Alanine | L-Glutamine-5-13C | Transamination | 13C from glutamine enters the TCA cycle, is converted to pyruvate (B1213749), and then transaminated to alanine. |
These tracing studies confirm that glutamine is fundamental to interorgan nitrogen exchange, safely transporting nitrogen between tissues for various biosynthetic and metabolic needs. nih.gov
Contribution of Glutamine to Cellular Redox Homeostasis through NADPH and Glutathione (B108866) Synthesis
Cellular redox balance is vital for preventing damage from reactive oxygen species (ROS), and this balance is maintained primarily by the antioxidant glutathione (GSH) and the reducing equivalent NADPH. This compound has been instrumental in demonstrating the direct and significant contribution of glutamine to the synthesis of both of these critical molecules.
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. The initial and rate-limiting step in its synthesis is the formation of gamma-glutamylcysteine (B196262) from glutamate and cysteine. By using 13C-labeled glutamine, researchers have shown that glutamine-derived glutamate is a primary precursor for glutathione synthesis, particularly in highly proliferative cells like cancer cells. nih.govresearchgate.net
A study on lung cancer cell lines (H460 and A549) using [13C5]glutamine revealed that after just 12 hours, a substantial portion of the excreted glutathione was derived from the labeled glutamine. nih.gov This demonstrates a direct and rapid channeling of extracellular glutamine towards antioxidant defense. nih.gov
Table: Incorporation of 13C from Labeled Glutamine into Glutathione Data derived from studies on H460 and A549 lung cancer cell lines.
| Cell Line | Time Point | Percentage of 13C-labeled Glutamate | Percentage of 13C-labeled excreted Glutathione |
| H460 | 12 hours | >38% | 53% |
| A549 | 12 hours | >38% | 62% |
Furthermore, glutamine metabolism supports the generation of NADPH, which is essential for regenerating oxidized glutathione (GSSG) back to its reduced, active form (GSH). One major pathway for this involves the conversion of glutamine-derived malate to pyruvate in the cytosol by malic enzyme 1 (ME1), a reaction that concurrently reduces NADP+ to NADPH. nih.gov Isotopic tracing studies have confirmed that under conditions of glucose deprivation, cancer cells rely heavily on glutamine to fuel this pathway to maintain their NADPH levels and redox balance. nih.gov
Mapping Compartmentalized Metabolic Activities via this compound Tracing
Metabolism is not uniform throughout the cell; it is organized into distinct compartments, primarily the cytosol and mitochondria. This compound tracing is a key technique for dissecting these compartmentalized metabolic pathways.
Glutamine metabolism begins with its entry into the mitochondria, where it is converted to glutamate by glutaminase. This mitochondrial glutamate can then be converted into the TCA cycle intermediate α-ketoglutarate by the enzyme glutamate dehydrogenase or by a transaminase. The resulting labeled α-ketoglutarate enters the TCA cycle, a process confined to the mitochondrial matrix.
Isotope tracing studies have illuminated how intermediates of this mitochondrial process are transported to the cytosol to support other metabolic functions. For example, as established in studies on cancer cells under glucose deprivation, glutamine is first metabolized to malate within the mitochondria. nih.gov This malate is then exported to the cytosol, where it is acted upon by ME1 to generate NADPH. nih.gov This provides a clear example of a metabolic pathway that spans two different cellular compartments, a finding made possible by tracking the 13C label from glutamine.
This compartmentalization allows the cell to simultaneously run different metabolic programs. For instance, the TCA cycle can run in its canonical oxidative direction in the mitochondria to produce ATP, while intermediates like citrate or malate are exported to the cytosol to support fatty acid synthesis or NADPH production, respectively. L-Glutamine-5-13C tracing allows researchers to quantify the flux of carbon through these divergent, compartmentalized pathways.
Table: Compartmentalized Fates of L-Glutamine-5-13C
| Cellular Compartment | Key Metabolic Process | Downstream Labeled Products | Function |
| Mitochondria | Glutaminolysis | L-Glutamate-5-13C | Fueling the TCA Cycle |
| Mitochondria | TCA Cycle (Anaplerosis) | α-Ketoglutarate-5-13C, Malate-13C | Energy production, biosynthesis precursor supply |
| Cytosol | NADPH Synthesis | Pyruvate, NADPH | Redox homeostasis, antioxidant defense |
| Cytosol | Amino Acid Synthesis | Aspartate-13C | Protein and nucleotide synthesis |
By following the fate of the 13C label, from its entry into the mitochondria via glutamine to its appearance in cytosolic products like NADPH or specific amino acids, researchers can construct a detailed map of intracellular metabolic activity. nih.govnih.gov
Computational and Mathematical Modeling in 13c L Glutamine 5 13c Hydrochloride Metabolic Flux Analysis Mfa
Stoichiometric Network Reconstruction and Constraint-Based Modeling
At the heart of MFA lies the stoichiometric network model, a mathematical representation of the complete set of metabolic reactions within a cell. nih.gov This model is constructed based on genomic and biochemical information and defines the relationships between metabolites and reactions. Constraint-based modeling (CBM) is then applied to this network to simulate and predict metabolic flux distributions. nih.gov
The data derived from L-Glutamine-5-13C Hydrochloride tracing experiments provide crucial constraints for these models. By measuring the incorporation of the 13C label into various downstream metabolites, researchers can infer the relative activities of different metabolic pathways. nih.gov For instance, the labeling patterns in tricarboxylic acid (TCA) cycle intermediates can reveal the extent of glutamine anaplerosis, a process where glutamine replenishes the TCA cycle. creative-proteomics.comnih.gov This experimental data significantly refines the solution space of the model, leading to more accurate flux predictions than what can be achieved with stoichiometric constraints alone. nih.gov
A key advantage of integrating 13C labeling data is the ability to move beyond the assumptions of traditional methods like Flux Balance Analysis (FBA), which often rely on optimizing for a specific cellular objective, such as biomass production. The direct measurement of metabolic activity through isotope tracing provides a more realistic and context-specific picture of the metabolic state. nih.gov
Isotope-Resolved Metabolic Flux Analysis (IRMFA) Algorithms and Software Implementation
To translate the raw mass spectrometry or NMR data from this compound experiments into metabolic fluxes, specialized algorithms and software are required. Isotope-Resolved Metabolic Flux Analysis (IRMFA) is a computational approach that simulates the flow of isotopes through the metabolic network and compares the predicted labeling patterns with the experimental data. mdpi.com
Several software packages have been developed to facilitate this complex analysis. Two prominent examples are 13CFLUX2 and INCA (Isotopomer Network Compartmental Analysis) .
13CFLUX2 is a high-performance software suite designed for steady-state 13C-MFA. It employs efficient algorithms, such as the Elementary Metabolite Unit (EMU) framework, to simulate isotope labeling. 13cflux.netnih.gov It allows for the specification of complex metabolic models and various types of measurement data, including those from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. 13cflux.net The software is designed to handle large-scale networks and can be run on high-performance computing clusters, enabling the analysis of complex biological systems. nih.gov
INCA is another powerful tool for isotopomer-based metabolic flux analysis. It provides a user-friendly interface for model construction, data input, and flux estimation. etas.com INCA can perform parameter continuation and statistical analysis to assess the quality of the flux estimates. It supports the analysis of both steady-state and non-stationary labeling experiments. etas.com
The general workflow for these tools involves:
Model Definition: The user defines the metabolic network, including reactions and atom transitions.
Data Input: Experimental data, such as substrate uptake rates and the mass isotopomer distributions (MIDs) of measured metabolites from this compound tracing, are provided.
Flux Estimation: The software uses iterative algorithms to find the set of metabolic fluxes that best fit the experimental data by minimizing the difference between the simulated and measured labeling patterns. researchgate.net
Statistical Analysis: The quality of the fit and the confidence intervals for the estimated fluxes are determined.
Table 1: Comparison of Key Features in 13CFLUX2 and INCA
| Feature | 13CFLUX2 | INCA |
| Primary Algorithm | Elementary Metabolite Unit (EMU), Cumomer | Isotopomer Network Compartmental Analysis |
| Modeling Scope | Steady-state 13C-MFA | Steady-state and non-stationary MFA |
| User Interface | Command-line, XML-based model definition | Graphical User Interface (GUI) and command-line |
| High-Performance Computing | Supports multicore CPUs and clusters | Primarily single-machine operation |
| Statistical Analysis | Goodness-of-fit, flux confidence intervals | Parameter continuation, confidence intervals |
Statistical Validation and Sensitivity Analysis of Flux Maps Derived from this compound Data
A critical step in MFA is to assess the reliability of the calculated metabolic flux map. Statistical validation and sensitivity analysis are employed to determine the confidence in the estimated fluxes and to understand how sensitive these fluxes are to variations in the experimental data. frontiersin.org
Statistical Validation involves evaluating the goodness-of-fit between the model-predicted and experimentally measured labeling patterns from this compound tracing. A chi-square test is commonly used to determine if the weighted sum of squared residuals is within an acceptable range. A statistically acceptable fit indicates that the proposed metabolic model is consistent with the experimental data. nih.gov
Sensitivity Analysis is performed to understand how perturbations in the measured data, such as the mass isotopomer distributions, affect the calculated fluxes. This analysis helps to identify which measurements are most influential in determining specific fluxes and can guide future experimental design to improve the precision of the flux estimates. mdpi.com For example, a sensitivity analysis might reveal that the flux through a particular anaplerotic pathway is highly dependent on the labeling pattern of a specific TCA cycle intermediate.
Integration of this compound Tracing Data with Omics Datasets for Systems Biology Approaches
The metabolic state of a cell is intricately linked to other cellular processes, including gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). Integrating data from this compound tracing with these other "omics" datasets provides a more holistic, systems-level understanding of cellular physiology. nih.gov
This integrative approach can reveal how changes in gene expression or protein abundance lead to alterations in metabolic fluxes. For instance, an increase in the transcript levels of enzymes involved in glutamine metabolism, observed through RNA-sequencing, can be correlated with an increased flux through glutaminolysis as measured by this compound tracing.
Several computational frameworks and approaches are being developed to facilitate this data integration. These methods aim to build comprehensive models that can simulate how perturbations at the genetic or protein level propagate through the network to affect metabolic function. This integration is not trivial and often involves sophisticated statistical and machine learning techniques to identify meaningful correlations and causal relationships between different omics layers. nih.gov
The ultimate goal of these systems biology approaches is to create predictive models of cellular behavior that can be used to understand disease states, identify novel drug targets, and design engineered cells for biotechnological applications.
Future Perspectives and Emerging Directions in L Glutamine 5 13c Hydrochloride Research
Development of Advanced L-Glutamine-5-13C Hydrochloride Tracing Probes and Strategies
The utility of this compound as a metabolic tracer is being significantly enhanced through the development of multi-labeled, hyperpolarized probes designed for greater sensitivity and specificity. A key area of advancement is the synthesis of glutamine molecules enriched with multiple stable isotopes. For instance, the development of [5-¹³C,4,4-²H₂,5-¹⁵N]-L-Glutamine represents a significant step forward. ismrm.orgnih.gov This triple-labeled probe is engineered to have longer relaxation times, which is a critical factor for in vivo imaging studies using hyperpolarized magnetic resonance. ismrm.orgnih.govismrm.org The inclusion of deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N) alongside the carbon-13 (¹³C) label improves the spectral properties of the molecule, allowing for clearer detection of its conversion to glutamate (B1630785) and other downstream metabolites. nih.gov
These advanced probes are not limited to magnetic resonance applications. The multiple isotopic labels can also be leveraged for mass spectrometry-based metabolic tracing studies, enabling the detection of ¹³C, ²H, and ¹⁵N enrichment in various metabolites. nih.gov This multi-isotope approach provides a more comprehensive picture of glutamine's metabolic fate. Research has demonstrated that these advanced probes can be used to monitor glutaminase (B10826351) activity in real-time, offering a dynamic view of metabolic fluxes in living systems. ismrm.orgnih.gov The ability to track the intricate pathways of glutamine metabolism with such precision opens up new avenues for understanding cellular bioenergetics and biosynthesis.
Future strategies will likely focus on creating even more sophisticated probes, potentially incorporating environmentally sensitive moieties or targeting specific cellular compartments. These developments will further refine our ability to trace the journey of this compound and its derivatives, providing unprecedented insights into metabolic regulation in both healthy and diseased states.
Application in Complex Biological Models (e.g., Organ-on-a-chip, 3D Bioprinted Tissues, Organoids)
The transition from traditional two-dimensional cell cultures to more physiologically relevant three-dimensional (3D) models is a pivotal development in biomedical research. This compound is set to play a crucial role in elucidating metabolic processes within these complex systems, which include organoids, organ-on-a-chip devices, and 3D bioprinted tissues. nih.govnih.govaccscience.com
Organoids, which are self-organizing 3D structures derived from stem cells, replicate the cellular diversity and architecture of native organs. nih.govnih.gov The use of this compound in organoid cultures will allow for detailed investigations into organ-specific glutamine metabolism. This is particularly relevant for studying diseases where metabolic reprogramming is a key feature. Similarly, organ-on-a-chip platforms, which are microfluidic devices that mimic the dynamic microenvironment of human organs, provide a powerful tool for metabolic research. nih.govnih.gov By introducing this compound into these systems, researchers can study metabolic responses to various stimuli in a highly controlled setting. The integration of bioprinting technology further enhances these models by enabling the precise fabrication of tissue-like structures, offering a high-throughput platform for metabolic studies and drug screening. accscience.com
The application of isotopic tracers like this compound in these advanced models will bridge the gap between in vitro experiments and in vivo reality. It will enable a deeper understanding of how cellular metabolism is influenced by the complex interplay of different cell types and the surrounding microenvironment. This approach holds immense promise for personalized medicine, as patient-derived organoids can be used to study individual metabolic profiles and predict responses to therapeutic interventions. nih.gov
Novel Analytical Innovations for Enhanced Spatiotemporal Resolution in Isotopic Tracing (e.g., Hyperpolarized MR, Imaging MS)
The ability to visualize and quantify the metabolic fate of this compound in real-time and with high spatial resolution is critical for advancing our understanding of metabolic dynamics. Novel analytical techniques are making this possible, with hyperpolarized magnetic resonance (MR) and imaging mass spectrometry (MS) leading the way.
Hyperpolarized ¹³C MR is a transformative technology that dramatically increases the signal-to-noise ratio of ¹³C-labeled compounds, enabling the real-time imaging of metabolic pathways in vivo. ismrm.orgnih.gov By hyperpolarizing this compound or its more advanced multi-labeled counterparts, researchers can non-invasively track its conversion to glutamate and other key metabolites within seconds of administration. ismrm.orgnih.gov This has been successfully demonstrated in preclinical models of cancer and neurological disorders, providing a dynamic window into metabolic fluxes that were previously inaccessible. nih.govnih.gov The development of specialized probes, such as [5-¹³C-4-²H₂]-L-glutamine, has been instrumental in these advancements, allowing for the clear detection of metabolic conversion in proliferating tumor cells. nih.gov
Imaging mass spectrometry is another powerful technique that offers high spatial resolution, allowing for the mapping of metabolites directly within tissue sections. When combined with this compound tracing, imaging MS can reveal the precise location of the tracer and its metabolic products within the complex architecture of a tissue. This provides invaluable information about metabolic heterogeneity and the specific metabolic activities of different cell populations within a sample.
The synergy between these advanced analytical methods and sophisticated isotopic tracers is pushing the boundaries of metabolic research. Future innovations will likely focus on improving the sensitivity and resolution of these techniques, as well as developing multimodal approaches that combine the strengths of different analytical platforms.
Theoretical Advances in Understanding Isotopic Fractionation and Distribution
As the use of stable isotope tracers like this compound becomes more widespread, there is a growing need for robust theoretical frameworks to accurately interpret the resulting data. Understanding isotopic fractionation—the differential partitioning of isotopes between different molecules and pathways—is crucial for quantitative metabolic flux analysis.
Theoretical models are being developed to account for the complex factors that influence isotope distribution, including enzyme kinetics, substrate channeling, and compartmentalization of metabolic pathways. These models are essential for translating raw isotopic enrichment data into meaningful biological insights. By simulating the flow of ¹³C atoms from this compound through the metabolic network, researchers can estimate the relative activities of different enzymes and pathways.
Advances in computational biology and bioinformatics are enabling the development of increasingly sophisticated models that can integrate large-scale metabolomics and proteomics datasets. These multi-omics approaches provide a more holistic view of cellular metabolism and allow for more accurate predictions of metabolic fluxes. Furthermore, theoretical studies are shedding light on the fundamental principles of isotope effects, which can provide valuable information about enzyme mechanisms and reaction dynamics.
The continued development of these theoretical tools will be essential for maximizing the information that can be extracted from this compound tracing experiments. By providing a quantitative and mechanistic understanding of isotope distribution, these advances will enhance the rigor and predictive power of metabolic research.
Potential for this compound in Pre-Clinical Disease Modeling and Biomarker Discovery (focus on methodology and mechanisms)
This compound is a powerful tool for preclinical disease modeling, enabling researchers to investigate the metabolic underpinnings of various pathologies. By tracing the metabolic fate of glutamine, scientists can identify dysregulated pathways that contribute to disease progression and discover novel biomarkers for diagnosis and therapeutic monitoring.
In cancer research, for example, this compound is used to study the phenomenon of "glutamine addiction," where cancer cells exhibit an increased reliance on glutamine for energy production and biosynthesis. nih.gov Tracing studies can elucidate the specific pathways through which glutamine fuels tumor growth, providing targets for therapeutic intervention. The conversion of hyperpolarized ¹³C-glutamine to glutamate has been used as a biomarker for glutaminase activity, a key enzyme in this process. ismrm.orgnih.gov
The application of this compound extends to other diseases as well. In neurological disorders, it can be used to study alterations in neurotransmitter metabolism. In inflammatory diseases, it can help to understand the metabolic requirements of immune cells. nih.gov The methodological approach typically involves administering the tracer to an animal model of the disease and then analyzing tissues or biofluids using techniques like mass spectrometry or hyperpolarized MR. The resulting data can reveal disease-specific metabolic signatures that may serve as biomarkers. For instance, altered ratios of labeled glutamate to glutamine could indicate a specific enzymatic defect or a change in metabolic flux associated with the disease state. nih.gov
The focus in this area is on understanding the mechanisms that link metabolic changes to disease pathology. By combining this compound tracing with genetic and pharmacological manipulations, researchers can dissect the cause-and-effect relationships between metabolic reprogramming and disease phenotypes. This mechanistic understanding is crucial for the development of effective therapeutic strategies and the validation of new biomarkers.
Interactive Data Tables
Table 1: Applications of Advanced L-Glutamine-5-13C Probes
| Probe | Application | Key Findings | Reference |
| [5-¹³C-4-²H₂]-L-glutamine | Hyperpolarized MRS imaging of cancer cell metabolism | Rapid conversion to glutamate detected in human glioma cells, indicating high glutaminolysis. | nih.gov |
| [5-¹³C,4,4-²H₂,5-¹⁵N]-L-Glutamine | In vivo evaluation of glutaminase activity with hyperpolarized MRI | Detected in vivo conversion to glutamate in a pancreatic cancer model; flux decreased with glutaminase inhibitor treatment. | ismrm.orgnih.gov |
| ¹³C₅-Glutamine | Isotope tracer experiment with mass spectrometry | Characterized and quantified ¹³C-labeled nonessential amino acids in HepG2 cells, confirming glutamine's role in their biosynthesis. | nih.gov |
Q & A
Q. What are the primary applications of L-Glutamine-5-13C Hydrochloride in metabolic flux analysis?
this compound is used to trace carbon metabolism, particularly in pathways like the TCA cycle and glutaminolysis. The 13C label at the 5th carbon enables precise tracking of glutamine-derived carbon atoms in metabolic intermediates. Researchers should pair this tracer with techniques like LC-MS or NMR to quantify isotopic enrichment and model flux distributions. Controls with unlabeled glutamine are critical to distinguish background noise .
Q. How should isotopic purity be validated during the synthesis of this compound?
Isotopic purity (>98% 13C) is verified via high-resolution mass spectrometry (HRMS) or 13C-NMR. During synthesis, ensure minimal isotopic dilution by avoiding unlabeled precursors. Post-synthesis, store the compound at -20°C in anhydrous conditions to prevent degradation. Regular batch testing is recommended to confirm stability .
Q. What analytical methods are optimal for quantifying this compound in cell culture media?
Reverse-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is preferred. Use a hydrophilic interaction liquid chromatography (HILIC) column to resolve labeled and unlabeled glutamine. Calibrate with isotopically certified standards to account for matrix effects and ensure linear quantification across physiological concentrations (0.1–10 mM) .
Q. How does the position of the 13C label in this compound affect its utility in tracer studies compared to other isotopologues?
The 5th carbon is metabolically critical in glutamine’s conversion to α-ketoglutarate via glutaminase. Labeling at C5 allows tracing into succinate, malate, and citrate, whereas labels at C1 or C2 may be lost during decarboxylation steps. Position-specific labeling thus dictates pathway coverage and data interpretation .
Advanced Research Questions
Q. How can conflicting metabolic flux data from this compound experiments be resolved?
Discrepancies may arise from isotopic dilution, compartmentalization, or pathway redundancy. Validate findings by:
Q. What experimental controls are essential when studying cancer cell metabolism with this compound?
Include:
- Negative controls : Cells cultured with unlabeled glutamine.
- Isotopic background controls : Media-only samples to account for natural 13C abundance.
- Pharmacological controls : Inhibitors (e.g., CB-839 for glutaminase) to validate tracer incorporation.
- Cell viability assays : Ensure tracer exposure does not alter proliferation/apoptosis .
Q. What are the implications of isotopic scrambling when using this compound in vivo?
Isotopic scrambling via transamination or retro-aldol reactions can redistribute the 13C label into non-target metabolites. Mitigate this by:
Q. How can researchers optimize cell culture conditions to maximize this compound uptake in nutrient-deprived microenvironments?
Adjust media glucose levels (e.g., 1–5 mM) to force glutamine dependency. Use hypoxia chambers (1–2% O2) to mimic tumor microenvironments. Monitor extracellular acidification (via Seahorse assays) to confirm metabolic shifts toward glutaminolysis .
Q. What advanced imaging techniques complement this compound tracing in metabolic studies?
Hyperpolarized 13C-MRI can visualize real-time glutamine metabolism in tissues. Correlate with PET imaging using 18F-fluoroglutamine for spatial resolution of tracer uptake. Combine with transcriptomic profiling (scRNA-seq) to link metabolic flux to gene expression .
Q. How do kinetic isotope effects (KIEs) influence the interpretation of this compound data?
KIEs may slightly alter enzyme kinetics (e.g., glutaminase activity). Account for this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
